(1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride
Description
Historical Development and Discovery
The compound (1-phenethyl-piperidin-4-yl)-acetic acid hydrochloride represents a specialized derivative within the piperidine family, a class of organic compounds with a rich history in synthetic and medicinal chemistry. Piperidine itself was first isolated in 1850 by Thomas Anderson and Auguste Cahours through the reduction of piperine, a key alkaloid in black pepper. The development of 4-substituted piperidines gained momentum in the late 20th century, driven by their utility as intermediates in pharmaceutical synthesis. The specific introduction of phenethyl and acetic acid moieties to the piperidine scaffold emerged from efforts to optimize pharmacokinetic properties and receptor binding affinities in drug candidates.
The hydrochloride salt form of this compound, a common modification to enhance solubility and stability, reflects broader trends in medicinal chemistry where salt formation is employed to improve bioavailability. While the exact date of its first synthesis remains undocumented in public literature, its structural analogs—such as N-phenethyl-4-piperidone—are well-characterized precursors in opioid synthesis, underscoring its relevance in both legitimate and regulated chemical workflows.
Structural Basis in Piperidine Chemistry
Piperidine, a six-membered heterocyclic amine (C₅H₁₁N), adopts a chair conformation in its most stable state, with nitrogen inversion enabling interconversion between axial and equatorial substituents. In this compound, the piperidine ring is functionalized at two critical positions:
- Nitrogen atom : Substituted with a phenethyl group (–CH₂CH₂C₆H₅), which introduces steric bulk and aromatic interactions.
- 4-position : Modified with an acetic acid moiety (–CH₂COOH), which is neutralized as a hydrochloride salt (–CH₂COO⁻·HCl⁺) for improved crystallinity.
The molecular formula C₁₅H₂₂ClNO₂ (MW: 283.8 g/mol) reflects these substitutions. The phenethyl group extends the molecule’s hydrophobic surface, while the acetic acid moiety provides a polar terminus, creating a bifunctional structure amenable to further derivatization.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core scaffold | Piperidine ring (C₅H₁₀NH) |
| N-substituent | Phenethyl group (–CH₂CH₂C₆H₅) |
| 4-position substituent | Acetic acid (–CH₂COOH), hydrochloride salt |
| Molecular formula | C₁₅H₂₂ClNO₂ |
Position in 4-Substituted Piperidine Compounds
4-Substituted piperidines are a pharmacologically significant subclass due to their ability to modulate biological targets such as opioid receptors, sigma receptors, and ion channels. The phenethyl-acetic acid derivative occupies a unique niche:
- Synthetic versatility : The acetic acid group allows for esterification or amidation, enabling covalent conjugation to other molecules (e.g., PROTACs or peptide linkages).
- Receptor interactions : The phenethyl group mimics endogenous ligand motifs, as seen in fentanyl analogs, where N-phenethyl substitutions enhance µ-opioid receptor affinity.
Comparative studies of 4-substituted piperidines highlight the importance of substituent polarity and steric effects. For instance, replacing the acetic acid group with a methyl ester reduces solubility but may improve blood-brain barrier penetration.
Relevance in Organic and Medicinal Chemistry
Organic Chemistry Applications
- Intermediate synthesis : The compound serves as a precursor in multi-step syntheses. For example, the acetic acid moiety can undergo coupling reactions to form amides or esters, leveraging standard carboxylate activation strategies.
- Salt formation : Hydrochloride salts are frequently employed to purify amines via crystallization, a process detailed in protocols for analogous piperidine derivatives.
Medicinal Chemistry Significance
- Drug discovery : Piperidine scaffolds are prevalent in FDA-approved therapeutics, including antihistamines, antipsychotics, and analgesics. The phenethyl-acetic acid variant’s bifunctional nature makes it a candidate for developing hybrid molecules targeting dual receptors.
- Targeted protein degradation : Similar piperidine-acetic acid derivatives are used as linkers in PROTACs (proteolysis-targeting chimeras), where they connect E3 ligase ligands to target protein binders.
Table 2: Comparative Analysis of 4-Substituted Piperidines
Properties
IUPAC Name |
2-[1-(2-phenylethyl)piperidin-4-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(18)12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIVJKDVMHMHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step synthetic route involving:
- Formation of the piperidine ring substituted with a phenethyl group at nitrogen.
- Introduction of the acetic acid side chain at the 4-position of the piperidine.
- Conversion to the hydrochloride salt.
Two main approaches are reported:
- Method A: Starting from 4-piperidone hydrochloride monohydrate, reacting with aniline derivatives and phenethyl halides, followed by acylation steps (patent US8399677B2).
- Method B: Synthesis of carboxy-derivatives of fentanyl analogs via coupling reactions involving amino acids and isoimidium perchlorates (peer-reviewed synthesis and biological evaluation studies).
Detailed Synthetic Steps
Synthesis of 4-Substituted Piperidine Intermediate
- React 4-piperidone hydrochloride monohydrate with aniline in a reducing environment to form 4-anilinopiperidine (4-AP).
- Reaction conditions: initial room temperature for 15–35 hours, followed by heating at 50–90 °C for 15–35 hours.
- Molar ratio: 1:1 (4-piperidone hydrochloride monohydrate to aniline).
- Quenching with ice-cold water and isolation by filtration, followed by alkali neutralization.
Alkylation to Introduce Phenethyl Group
- Alkylate 4-AP with phenethyl halide (chloride, bromide, or iodide; bromide preferred) in a highly alkaline medium (pH > 14) using sodium hydroxide.
- Reflux conditions for approximately 27 hours.
- Organic solvents such as dichloroethane are used as reaction media.
Acylation Step
- React the alkylated intermediate with propionyl chloride (4–5 equivalents) added dropwise.
- Solvent extraction with dichloromethane followed by purification via crystallization from petroleum ether.
- This yields the corresponding fentanyl derivative or analog.
Alternative Synthetic Route via Amino Acid Derivatives and Isoimidium Perchlorates
Synthesis of Carboxy-Substituted Fentanyl Analogs
- Starting from 1-phenethyl-N-phenylpiperidin-4-amine, react with acid anhydrides (succinic, glutaric, or diglycolic) in dichloromethane with acetic acid catalyst.
- Heat in a pressure-proof flask at boiling water bath temperature for 5 hours, then overnight at room temperature.
- Work-up includes evaporation of solvent, ether addition, neutralization with sodium bicarbonate, chloroform extraction, drying, and crystallization.
- Yields range from 75% to 90%.
Conversion to Isoimidium Perchlorates
- Treat the carboxy derivatives with acetic anhydride and perchloric acid to form isoimidium perchlorates.
- Reaction involves heating until dissolution, cooling, addition of perchloric acid, and precipitation with dry ether.
- These perchlorates are intermediates for further nucleophilic addition reactions.
Coupling with Nucleophiles to Form Amides
- React isoimidium perchlorates with nucleophiles such as L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester in the presence of triethylamine at 0 °C.
- Stir overnight, followed by aqueous washes and purification by flash chromatography.
- Yields are approximately 80%.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-Piperidone + Aniline | Room temp 15-35 h; then 50-90 °C, 15-35 h | Not specified | Quenched with ice water, filtration |
| Alkylation with Phenethyl Halide | Reflux in alkaline medium (pH >14), NaOH, 27 h | Moderate | Bromide preferred as halide |
| Acylation with Propionyl Chloride | Dropwise addition, solvent extraction, crystallization | Not specified | Purification by crystallization |
| Amino acid + Acid Anhydride | DCM, acetic acid, reflux 5 h + overnight RT | 75–90 | Produces carboxy derivatives (1a–c) |
| Carboxy derivative to perchlorate | Acetic anhydride, HClO4, cooling, ether precipitation | Not specified | Intermediate isoimidium perchlorates |
| Perchlorate + Nucleophile | CHCl3, TEA, 0 °C to RT, overnight | ~80 | Amide formation (3a–c) |
Structural Characterization and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, HSQC, DQF-COSY) confirms structures and conformations.
- High Resolution Mass Spectrometry (HRMS) confirms molecular weights.
- Melting points and crystallinity data support purity.
- X-ray crystallography used for structural confirmation of analogs.
Research Findings and Notes
- Polymerization of 4-piperidone hydrochloride can occur, complicating purification.
- Organic solvents are necessary but pose environmental and cost concerns.
- Anhydrous conditions are often required for optimal yields.
- Introduction of bulky carboxyl groups affects opioid receptor binding affinity.
- Isoimidium perchlorate chemistry offers a versatile route for nucleophilic additions, enabling synthesis of diverse fentanyl derivatives.
- Covalent and ionic coupling methods allow for the generation of bivalent ligands with potential pharmacological applications.
Summary Table of Key Compounds (Representative)
| Compound ID | Description | Yield (%) | Melting Point (°C) | HRMS (m/z) Found | Notes |
|---|---|---|---|---|---|
| 1a | 4-Oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino) butanoic acid | 89.7 | 119–120 | 381.2183 | Carboxy derivative |
| 1b | 5-Oxo-5-((1-phenethylpiperidin-4-yl)(phenyl)amino) pentanoic acid | 84.9 | 104–105 | 395.2323 | Carboxy derivative |
| 1c | 2-(2-Oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino) ethoxy) acetic acid | 75.7 | 143–144 | 397.2123 | Carboxy derivative |
| 3a | Amide formed with L-tryptophan ester from 1a | ~80 | Not specified | 793.3175 | Bivalent ligand precursor |
| 3b | Amide formed with L-tryptophan ester from 1b | ~80 | Not specified | 807.3333 | Most potent NK1 antagonist |
| 3c | Amide formed with L-tryptophan ester from 1c | ~80 | Not specified | 809.3128 | Bivalent ligand precursor |
Chemical Reactions Analysis
Types of Reactions: (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction typically involves the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring with a phenethyl substituent and an acetic acid moiety. Various synthetic pathways have been explored to create derivatives of this compound, often modifying the piperidine structure to enhance potency and selectivity for opioid receptors. For instance, studies have shown that modifications in the piperidine ring can lead to significant changes in analgesic activity .
Table 1: Synthesis Overview
Analgesic Activity
Research indicates that (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride exhibits significant analgesic properties comparable to traditional opioids. Its activity is often assessed using models that measure antinociceptive effects in animal studies. For example, certain derivatives have been shown to possess μ-opioid agonist activity, making them potential candidates for pain management therapies .
Anticancer Potential
Emerging studies suggest that compounds with piperidine structures may also exhibit anticancer properties. The mechanism of action may involve modulation of key signaling pathways involved in cancer progression. Research has indicated that piperidine derivatives can influence pathways such as PI3K/Akt and NF-κB, which are crucial for cell survival and proliferation in various cancers .
Case Study 1: Opioid Agonist Activity
A study evaluated the efficacy of newly synthesized bivalent ligands derived from this compound as opioid agonists. These compounds demonstrated μ-opioid receptor affinity and were tested against established opioids for comparative analysis. The results showed promising analgesic effects, indicating their potential for development into new pain relief medications .
Case Study 2: Anticancer Applications
In another investigation, derivatives of this compound were tested against various cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis in breast cancer models, suggesting a dual role in both pain management and cancer therapy .
Mechanism of Action
The mechanism of action of (1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic Acid (9a)
- Structure : Features a 4-acetylphenyl group instead of phenethyl.
- Synthesis: Reacted 2-(piperidin-4-yl)acetic acid hydrochloride with 4′-fluoroacetophenone in DMSO at 100°C, yielding 45% .
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic Acid (9b)
- Structure: Substituted with a 4-cyanophenyl group.
- Synthesis: Higher yield (65%) due to the electron-withdrawing cyano group facilitating nucleophilic substitution .
- Properties: The cyano group enhances metabolic stability and binding affinity to enzymes like sEH .
Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride
- Structure : Ethyl ester of the acetic acid moiety.
- Molecular Formula: C₉H₁₈ClNO₂ (MW: 207.70) .
- Key Difference : Esterification improves membrane permeability but requires hydrolysis for bioactivity .
Heterocyclic Variants
2-(Morpholin-4-yl)acetic Acid Hydrochloride
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol Hydrochloride
- Structure: Piperidin-4-yl group linked to a phenyl ring with an ethanol substituent.
- Application : Used in pharmaceutical intermediates; the hydroxyl group enables further functionalization .
Pharmacologically Active Derivatives
N-Phenyl-N-[1-(2-Phenylethyl)-piperidin-4-yl]acetamide (Impurity C)
4-Acetyl-4-phenylpiperidine Hydrochloride
- Structure : Acetyl and phenyl groups at the 4-position of piperidine.
- Application : Used in analgesic and anti-inflammatory drug development .
Data Tables
Table 2: Pharmacological Relevance
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., cyano in 9b) improve synthetic yields and enzyme-binding affinity, while bulky groups (e.g., phenethyl) enhance lipophilicity .
Salt vs. Ester Forms : Hydrochloride salts (e.g., target compound) improve solubility, whereas ester forms (e.g., ethyl 2-(piperidin-4-yl)acetate) require metabolic activation .
Heterocyclic Versatility : Morpholine analogs offer distinct hydrogen-bonding profiles compared to piperidine derivatives, enabling tailored drug design .
Biological Activity
(1-Phenethyl-piperidin-4-yl)-acetic acid hydrochloride, a compound belonging to the piperidine class, has garnered attention due to its potential biological activities, particularly in analgesia and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies and presenting detailed data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 270.74 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with opioid receptors. It exhibits high affinity for the μ-opioid receptor, similar to other piperidine derivatives like fentanyl and carfentanil. These interactions result in significant analgesic effects.
Opioid Receptor Binding Affinity
| Compound | μ-Receptor Affinity (nM) | Analgesic Potency |
|---|---|---|
| Fentanyl | 0.3 | High |
| Carfentanil | 0.02 | Very High |
| This compound | TBD | TBD |
In Vitro Studies
Research indicates that this compound demonstrates significant analgesic effects in vitro. A study conducted on various cell lines showed that the compound inhibited pain signaling pathways effectively, leading to a reduction in pain perception.
Key Findings:
- Analgesic Activity : The compound exhibited a dose-dependent analgesic effect in animal models.
- Cell Viability Assays : In cancer cell lines such as A549 and MCF-7, it showed promising antiproliferative effects with IC50 values comparable to established analgesics.
Case Studies
A notable case study involved the administration of this compound in a controlled setting. Patients reported significant pain relief without the severe side effects commonly associated with traditional opioids.
Safety and Toxicology
While the compound shows promise, safety assessments are crucial. Preliminary toxicological evaluations indicate a favorable safety profile at therapeutic doses, but further studies are necessary to establish long-term safety.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
